2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid
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Description
2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid is a useful research compound. Its molecular formula is C12H11ClN2O3S and its molecular weight is 298.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A significant application of compounds related to 2-(4-(5-Chloro-2-methoxyphenylamino)-3,5-thiazolyl)acetic acid is in the field of antimicrobial research. For instance, the synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been explored. These compounds have shown significant activity against several strains of microbes (Noolvi et al., 2016). Similarly, another study involved the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, further emphasizing the antimicrobial potential of these compounds (Sah et al., 2014).
Antibiotic Research
The compound has been utilized in the synthesis of new classes of antibiotics. For example, the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which have shown significant activity predominantly against Gram-negative bacteria, highlights its potential in antibiotic research (Woulfe & Miller, 1985).
Pharmaceutical Development
In pharmaceutical development, the synthesis of a metabolite of metoclopramide, specifically 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid, was achieved for detection in human urine. This emphasizes the role of such compounds in the development and analysis of pharmaceutical products (Maurich et al., 1994).
Photo-degradation Studies
The photo-degradation behavior of compounds related to this compound has been studied for pharmaceutical compounds, providing insights into their stability and degradation pathways under certain conditions (Wu et al., 2007).
Properties
IUPAC Name |
2-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-18-10-3-2-7(13)4-9(10)15-12-14-8(6-19-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQDECOHZQPGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.